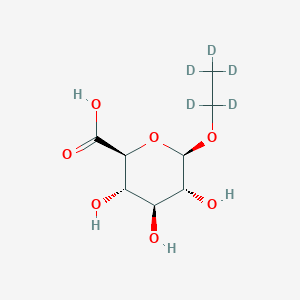

Glucurónido de etilo-d5

Descripción general

Descripción

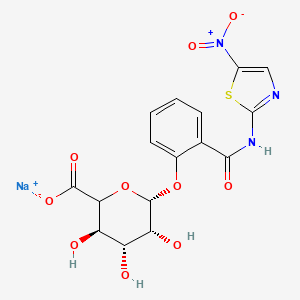

Ethyl-d5 beta-D-glucuronide (EtG-d5) is an isotope-labeled compound that has recently become a popular tool for researchers to use in the study of biochemical and physiological processes. It is a derivative of the naturally occurring metabolite ethyl-beta-D-glucuronide (EtG), which is produced in the body when ethanol is metabolized. EtG-d5 has been used in a variety of research applications, including studies of biochemical and physiological processes, drug metabolism, and the development of new drugs.

Aplicaciones Científicas De Investigación

Toxicología forense

EtG-d5 se utiliza ampliamente en toxicología forense como un estándar interno para cuantificar el glucurónido de etilo en muestras biológicas como el cabello . Esta aplicación es crucial para determinar el consumo de alcohol a largo plazo, ya que el EtG se puede detectar en el cabello durante meses después de la ingestión de etanol. El uso de EtG-d5 permite mediciones más precisas y confiables, lo cual es vital en las investigaciones legales y forenses.

Desarrollo de métodos analíticos

El compuesto es fundamental en el desarrollo y la validación de nuevos métodos analíticos para detectar biomarcadores del consumo de alcohol . EtG-d5 sirve como un estándar para calibrar instrumentos y garantizar la precisión de los resultados analíticos.

Mecanismo De Acción

Target of Action

Ethyl glucuronide-d5, also known as Ethyl-d5 beta-D-glucuronide, is a minor metabolite of ethanol. Its primary target is the body’s metabolic system, specifically the liver where it is formed . It is used as a biomarker for the monitoring of alcohol consumption .

Mode of Action

Ethyl glucuronide-d5 is formed in the body by glucuronidation following exposure to ethanol, usually from drinking alcoholic beverages . This process involves the transfer of glucuronic acid, a substance produced in the liver, to ethanol. The resulting compound, ethyl glucuronide-d5, is a direct metabolite of ethanol .

Biochemical Pathways

The formation of Ethyl glucuronide-d5 is part of the body’s broader metabolic response to alcohol intake. Over 95% of consumed alcohol is metabolized in the liver, with a small portion being converted into ethyl glucuronide-d5 . This metabolite is then excreted from the body through urine .

Pharmacokinetics

The pharmacokinetics of Ethyl glucuronide-d5 are closely tied to the metabolism of alcohol. Following the ingestion of ethanol, ethyl glucuronide-d5 is formed in the liver and then excreted in the urine . The compound has a terminal half-life of approximately 2.5 hours , meaning it remains detectable in the body for a period after alcohol consumption. The exact duration depends on the amount of alcohol consumed and individual metabolic factors .

Result of Action

The presence of Ethyl glucuronide-d5 in the body serves as a reliable indicator of recent alcohol consumption . Because it is a direct metabolite of ethanol, its presence confirms that alcohol has been metabolized in the body . It is used as a biomarker in various settings, such as forensic testing, clinical toxicology, or alcohol monitoring .

Action Environment

The formation and detection of Ethyl glucuronide-d5 can be influenced by various environmental factors. For instance, the use of certain products that contain alcohol can lead to the presence of Ethyl glucuronide-d5 in the body, potentially leading to false positives in tests for alcohol consumption . Furthermore, individual factors such as metabolic rate and liver function can affect the rate at which Ethyl glucuronide-d5 is formed and eliminated from the body .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1,1,2,2,2-pentadeuterioethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJBVMJWSPZNJH-XTJTXKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

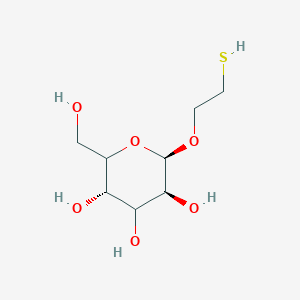

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

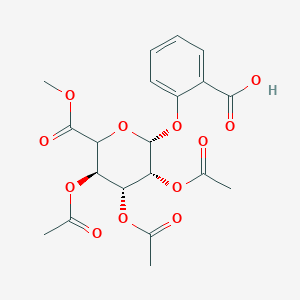

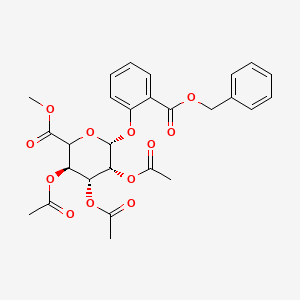

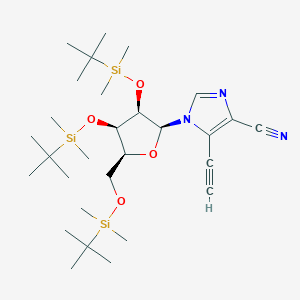

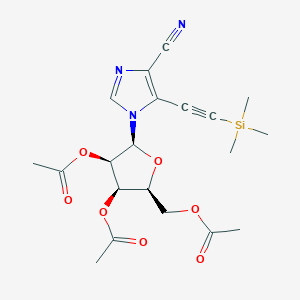

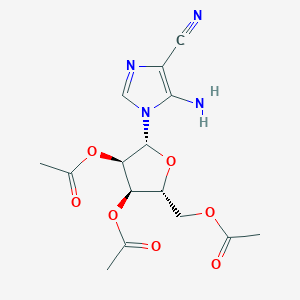

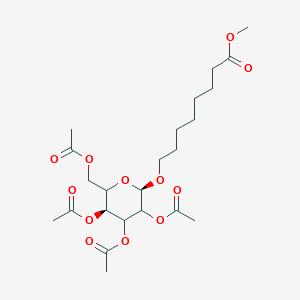

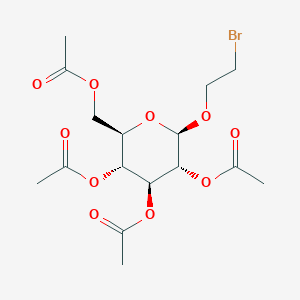

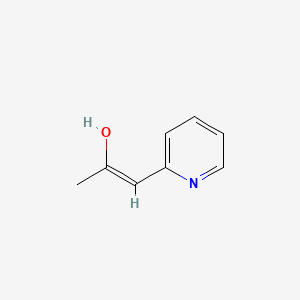

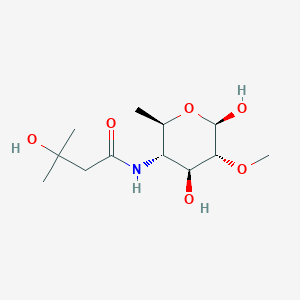

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

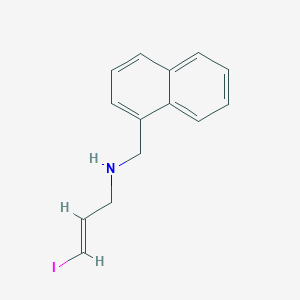

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.